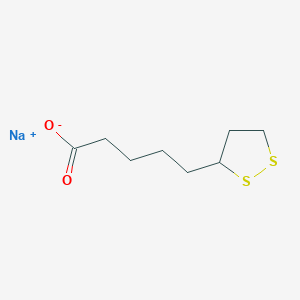
Triphenyl-2h-tetrazolium chloride
Übersicht
Beschreibung
Triphenyl-2h-tetrazolium chloride is a useful research compound. Its molecular formula is C19H15ClN4 and its molecular weight is 334.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Triphenyl-2h-tetrazolium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triphenyl-2h-tetrazolium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
It has been used to refine the method of evaluating cold injury in woody plants, offering a reliable indicator of tissue survival at a later date (Steponkus & Lanphear, 1967).
Triphenyl tetrazolium chloride is employed in spectrophotometric microplate assays for detecting 2-hydroxy ketones and for assessing the activity of various enzymes (Bommer & Ward, 2016).
It serves as a reliable seed germination indicator, with its application tested in grains like wheat, barley, and oats, showing results as dependable as actual germination tests (Cottrell, 1948).
The compound's viability as an indicator in both plant and animal tissues has been explored, with its reduction properties being key to its utility (Parker, 1955).
In chemistry, it has been studied for its ion-association complexes with other chemical compounds, providing insights into the thermal behavior and stability of these compounds (Gavazov et al., 2009).
The use of triphenyl tetrazolium chloride in bioautographic procedures has been explored, indicating its potential in visualizing systems in these processes (Begue & Kline, 1972).
Its application in supra-vital staining of striated muscle, with the color distribution offering evidence regarding the intracellular distribution of reducing groups, has been studied (Calcutt, 1952).
Triphenyl tetrazolium chloride has been used to study the inhibition of acid corrosion in metals, demonstrating significant protective efficiencies (Ateya et al., 1982).
It has been utilized in a variety of biological studies, such as a ring test for assessing specific plant characteristics (Karrer et al., 2016).
Triphenyl tetrazolium chloride reduction has been proposed as a physiological marker of the exponential growth of cultured cells, indicating its potential in cell biology research (Otero et al., 1991).
The enzymatic study of microbial dehydrogenases with triphenyl tetrazolium chloride has suggested a new practical method for use in activated-sludge plants (Légeron & Aim, 1975).
In radiation chemistry, its behavior under both oxidizing and reducing conditions has been studied, showing its utility in dosimetry (Kovács et al., 1996).
Its use as a solid reagent in the triphenyl tetrazolium chloride test for significant bacteriuria has been described, offering a new approach for medical diagnostics (Simmons & Williams, 1967).
The compound's use in differentiating between various strains of bacteria, such as Streptococcus faecalis and Streptococcus faecium, has been explored (Barnes, 1956).
Its reaction in biological systems, such as the succinoxidase system, has been analyzed, contributing to our understanding of electron transport chains (Nachlas et al., 1960).
The effect of triphenyl tetrazolium chloride staining on the distribution of radiolabeled pharmaceuticals has been investigated, indicating its impact on biomedical research (Reinhardt et al., 1993).
Its application as a redox indicator for determining 1,1-dimethylhydrazine, a rocket propellant, showcases its utility in chemical analysis (Minin et al., 2019).
The inhibition behavior of Triphenyl tetrazolium chloride to steel in corrosive environments has been examined, relevant to materials science (Liao Fang, 2005).
Its role in the study of dermatophytes in culture media, contributing to microbiological research, has been documented (Canizares & Shatin, 1951).
Molecular modelling and spectral investigation of Triphenyl tetrazolium chloride derivatives have been conducted, providing insights into its chemical properties (Creanga & Nădejde, 2014).
Eigenschaften
IUPAC Name |
1,2,5-triphenyltetrazol-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N4.ClH/c1-4-10-16(11-5-1)19-20-21-23(18-14-8-3-9-15-18)22(19)17-12-6-2-7-13-17;/h1-15H;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWCKGMTKBLVHZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](N(N=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ammonium ((1R,3S,4S,7R)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B7908034.png)

![calcium;4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;dihydrate](/img/structure/B7908054.png)
![N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B7908059.png)
![Ferrate(2-), [rel-[N(R)]-N-[2-[bis[(carboxy-kappaO)methyl]amino-kappaN]ethyl]-N-[2-[(S)-[(carboxy-kappaO)methyl](carboxymethyl)amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, sodium hydrogen (1:1:1), (PB-7-13-12564)-](/img/structure/B7908064.png)



![2-[2-(4-Dibenzo[b, f][1,4]thiazepin-11-ylpiperazin-1-yl)ethoxy]ethanol hemifumarate](/img/structure/B7908085.png)
![but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B7908087.png)
![(1S,5R,7R,8R,11R,13R,14R)-8-[(2S,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B7908092.png)


